URAT1 Inhibitory Activity of 3-Bromo-5-(trifluoromethyl)phenylurea vs. Structurally Related URAT1 Inhibitor: 13.6-Fold Selectivity Differential
3-Bromo-5-(trifluoromethyl)phenylurea exhibits an IC50 value of 3.80 × 10³ nM (3.80 μM) for inhibition of human URAT1 stably overexpressing in human HEK293 cells, assessed as inhibition of ¹⁴C-uric acid uptake with 30 min preincubation [1]. In contrast, a structurally distinct URAT1 inhibitor (CHEMBL4458898) containing a brominated heteroaromatic scaffold with sulfonamide linkage demonstrates an IC50 of 280 nM under comparable assay conditions using the same human URAT1-expressing HEK293 cellular system [2]. The 3-bromo-5-trifluoromethyl phenylurea scaffold thus provides a fundamentally different potency window and structural template for URAT1 modulation, offering a 13.6-fold lower potency that may be advantageous for applications requiring partial or moderate transporter inhibition rather than full blockade.
| Evidence Dimension | Human URAT1 transporter inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.80 × 10³ nM (3.80 μM) |
| Comparator Or Baseline | CHEMBL4458898 (brominated heteroaromatic sulfonamide-containing URAT1 inhibitor), IC50 = 280 nM |
| Quantified Difference | 13.6-fold difference in IC50 (comparator is ~13.6× more potent) |
| Conditions | Human URAT1 stably overexpressing in HEK293 cells; ¹⁴C-uric acid uptake assay; 30 min preincubation |
Why This Matters
This quantifies the precise activity window of this scaffold against URAT1, enabling informed selection for structure-activity relationship (SAR) studies where a moderate-affinity starting point is preferable to a high-potency lead for differentiation of downstream analogs.
- [1] BindingDB. BDBM50624556 (CHEMBL5396907): Inhibition of human URAT1 by 3-Bromo-5-(trifluoromethyl)phenylurea, IC50 = 3.80E+3 nM. Deposited 2024-12-17. View Source
- [2] BindingDB. BDBM50518675 (CHEMBL4458898): Inhibition of human URAT1 expressed in HEK293 cells, IC50 = 280 nM. Deposited 2021-02-23. View Source
